molecular formula C22H19ClN4O B15000611 N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-ethylbenzamide

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-ethylbenzamide

Cat. No.: B15000611
M. Wt: 390.9 g/mol
InChI Key: FPBZJUVJPWCLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-ethylbenzamide is a complex organic compound with a unique structure that includes a benzotriazole ring substituted with a chlorophenyl group, a methyl group, and an ethylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-ethylbenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid. The chlorophenyl and methyl groups are introduced through electrophilic substitution reactions. The final step involves the coupling of the benzotriazole derivative with 4-ethylbenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole oxides, while reduction can produce benzotriazole amines.

Scientific Research Applications

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-ethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-ethylbenzamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins, while the ethylbenzamide group can influence its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide
  • **N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide

Uniqueness

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-ethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylbenzamide group differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19ClN4O

Molecular Weight

390.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-4-ethylbenzamide

InChI

InChI=1S/C22H19ClN4O/c1-3-15-4-6-16(7-5-15)22(28)24-19-13-21-20(12-14(19)2)25-27(26-21)18-10-8-17(23)9-11-18/h4-13H,3H2,1-2H3,(H,24,28)

InChI Key

FPBZJUVJPWCLDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.